Magnesium methyl sulfinate

Description

Significance of Organosulfur Compounds in Chemical Synthesis and Materials Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science. wikipedia.orgfiveable.me Their importance stems from their diverse reactivity and the unique properties they impart to molecules. In chemical synthesis, organosulfur compounds serve as versatile intermediates and reagents. britannica.com For instance, thiols are crucial for forming disulfide bridges that stabilize protein structures and can act as effective radical scavengers. fiveable.mebritannica.com The high polarizability of the sulfur atom stabilizes adjacent negative charges, making organosulfur compounds valuable for creating new carbon-carbon bonds. britannica.com

Beyond synthesis, organosulfur compounds are fundamental to materials science. They are key components in the development of materials with unique electronic and optical properties. For example, polythiophenes are polymers that can conduct electricity, finding applications in nanoscale electronics and sensors. britannica.com The ability of long-chain alkanethiols to form self-assembled monolayers (SAMs) on gold surfaces is another critical application, enabling the fabrication of thin films and nanoreactors. britannica.com Furthermore, organosulfur compounds are being explored as cathode materials in rechargeable metal batteries, offering the potential for high specific capacities and energies. wiley.comrsc.org

Role of Magnesium in Organometallic Chemistry and Catalysis

Magnesium holds a prominent position in organometallic chemistry, primarily due to the significance of Grignard reagents (RMgX). libretexts.orgwikipedia.orgbethunecollege.ac.in These compounds, containing a carbon-magnesium bond, are among the most widely used reagents in organic synthesis for forming new carbon-carbon bonds. bethunecollege.ac.inwikipedia.org The reactivity of organomagnesium compounds stems from the polar nature of the Mg-C bond, which allows the organic group to act as a nucleophile. bethunecollege.ac.in The chemistry of organomagnesium compounds is extensive, encompassing dialkyl and diaryl magnesium species in addition to the classic Grignard reagents. libretexts.orgwikipedia.org

In the realm of catalysis, magnesium and its compounds are gaining increasing attention. catalysis.blogchemistryviews.org Magnesium can act as a support material for catalysts, enhancing their stability and dispersion. catalysis.blog Moreover, magnesium compounds like magnesium oxide (MgO) can function as basic catalysts in various chemical transformations. catalysis.blogcatalysis.blog The use of magnesium in catalysis is attractive due to its high abundance, low cost, and low toxicity. chemistryviews.orgthieme-connect.com Recent research has focused on developing magnesium-based catalysts for a range of reactions, including hydroelementation and dehydrocoupling, highlighting the potential of this earth-abundant metal in sustainable chemistry. chemistryviews.org The high charge density of the Mg2+ ion also makes it an effective catalyst in certain biological reactions. nih.gov

Conceptual Framework for Magnesium Sulfinate Chemistry

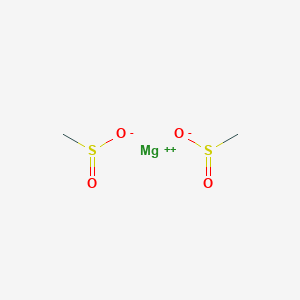

Magnesium sulfinates, and specifically magnesium methyl sulfinate, exist at the confluence of organosulfur and organomagnesium chemistry. A sulfinate is the conjugate base of a sulfinic acid and possesses the general formula RSO₂⁻. Magnesium sulfinates are therefore ionic compounds where the magnesium cation (Mg²⁺) is associated with two sulfinate anions.

The synthesis of magnesium sulfinates can be readily achieved through the reaction of organomagnesium compounds, such as Grignard reagents, with sulfur dioxide. researchgate.net This reaction provides a direct pathway to these versatile intermediates.

Magnesium sulfinates are valuable precursors in organic synthesis, particularly for the preparation of sulfones. researchgate.net Sulfones are an important class of organosulfur compounds with applications in medicinal chemistry and materials science. The alkylation of magnesium sulfinates offers a convenient route to synthesize sulfones, directly transforming functionalized aromatic or heteroaromatic halides into these valuable compounds. researchgate.net The reactivity of the ambident sulfinate anion allows for either S-alkylation to form sulfones or O-alkylation to produce sulfinic esters, depending on the nature of the electrophile. researchgate.net This dual reactivity underscores the synthetic utility of magnesium sulfinates as building blocks for a variety of organosulfur molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

63794-02-5 |

|---|---|

Molecular Formula |

C2H6MgO4S2 |

Molecular Weight |

182.51 g/mol |

IUPAC Name |

magnesium;methanesulfinate |

InChI |

InChI=1S/2CH4O2S.Mg/c2*1-4(2)3;/h2*1H3,(H,2,3);/q;;+2/p-2 |

InChI Key |

NSFUOQCLHUVYCH-UHFFFAOYSA-L |

Canonical SMILES |

CS(=O)[O-].CS(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Methyl Sulfinate

Direct Synthesis Approaches

Alternative Synthetic Pathways for Magnesium Methyl Sulfinate

Magnesium Salt Metathesis with Methyl Sulfinate Sources

The synthesis of this compound, (CH₃SO₂)₂Mg, can be achieved through a salt metathesis reaction. This method, also known as a double displacement reaction, involves the exchange of ions between two soluble salt reactants to form a new, often insoluble, product that drives the reaction to completion wikipedia.orgyoutube.com. In this context, a soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), is reacted with a source of the methyl sulfinate anion (CH₃SO₂⁻).

A common source for the methyl sulfinate anion is an alkali metal salt, like sodium methanesulfinate (B1228633) (CH₃SO₂Na). The reaction proceeds by mixing aqueous or alcoholic solutions of the two precursor salts. The magnesium cation (Mg²⁺) combines with two equivalents of the methyl sulfinate anion, while the sodium and chloride ions form a soluble byproduct.

General Reaction Scheme: MgCl₂(aq) + 2 CH₃SO₂Na(aq) → (CH₃SO₂)₂Mg(s/aq) + 2 NaCl(aq)

The success of this synthesis is often dependent on the relative solubilities of the resulting salts. If this compound is less soluble in the chosen solvent system than the starting materials or the sodium chloride byproduct, it may precipitate out of the solution, facilitating its isolation.

The required sodium methanesulfinate precursor can be synthesized from methanesulfonyl chloride and sodium metabisulfite guidechem.com. In this process, methanesulfonyl chloride is added to a heated solution of sodium metabisulfite, with the pH controlled using a sodium hydroxide solution guidechem.com. After the reaction, impurities are precipitated and filtered off. The resulting filtrate is concentrated, and the crude sodium methanesulfinate is isolated and purified by recrystallization guidechem.com.

Synthesis of Methyl Sulfinate Precursors for Magnesium Complexation

The successful synthesis of this compound is contingent upon the availability of stable and pure methyl sulfinate precursors. These precursors include methanesulfinic acid and its various derivatives, such as methyl sulfinate esters.

Methanesulfinic acid (CH₃SO₂H) is a key precursor, though its isolation can be challenging due to its instability. Unlike the more robust sulfonic acids, low molecular weight aliphatic sulfinic acids are often described as oils prone to rapid decomposition. However, methanesulfinic acid has been successfully isolated in crystalline form.

One effective laboratory method for its preparation is the controlled hydrolysis of methanesulfinyl chloride (CH₃SOCl) orgsyn.org. Methanesulfinyl chloride itself can be synthesized from the reaction of dimethyl disulfide with acetic anhydride and chlorine orgsyn.org. The subsequent hydrolysis of the sulfinyl chloride must be performed carefully to yield the free acid. The isolated crystalline methanesulfinic acid is stable for extended periods only at low temperatures (e.g., -10 to -15°C) under an inert atmosphere orgsyn.org.

Table 1: Physical and Chemical Properties of Methanesulfinic Acid

| Property | Value | Source |

| Molecular Formula | CH₄O₂S | orgsyn.org |

| Melting Point | 40-42°C (sealed tube) | orgsyn.org |

| Stability | Decomposes after ~48 hours at 25°C; Stable for months at -15°C under nitrogen. | orgsyn.org |

| Precursor | Methanesulfinyl chloride | orgsyn.org |

Another synthetic approach involves the reduction of methanesulfonyl chloride. This can be achieved using various reducing agents. For instance, the general preparation of sulfinates can be accomplished by the reduction of sulfonyl chlorides with reagents like hydrazine hydrate (B1144303) in the presence of a base such as sodium carbonate chemicalbook.com.

Methyl sulfinate esters, specifically methyl methanesulfinate (CH₃S(O)OCH₃), are important derivatives of methanesulfinic acid. These esters can be prepared through several synthetic routes.

A primary method is the direct esterification of methanesulfinic acid with methanol. However, this reaction can be complicated by the acid's instability. A more reliable approach is the reaction of methanesulfinyl chloride with an alcohol, such as methanol, at low temperatures orgsyn.org. This reaction is typically rapid and provides the sulfinate ester in good yield.

Interactive Table 2: Comparison of Synthetic Routes to Sulfinate Esters

| Method | Reactants | Reagents/Conditions | Key Features |

| From Sulfinyl Chloride | Methanesulfinyl Chloride, Methanol | Low temperature | A direct and often high-yielding method for producing the corresponding ester. orgsyn.org |

| From Disulfide | Dimethyl Disulfide, Methanol | Acetic Anhydride, Chlorine | Involves the in-situ formation of methanesulfinyl chloride, which then reacts with the alcohol. orgsyn.org |

| From Sulfonic Acid (Incorrect Precursor) | Methanesulfonic Acid, Methanol | Elevated temperature | This reaction forms methyl methanesulfonate (B1217627), not methyl methanesulfinate, and is relevant for understanding potential impurities. pqri.orgresearchgate.net |

It is crucial to distinguish the synthesis of methyl methanesulfinate from that of methyl methanesulfonate. The latter is an ester of methanesulfonic acid and is formed from the reaction of methanesulfonic acid or methanesulfonyl chloride with methanol pqri.orgorgsyn.orgwikipedia.org. Sulfinate esters and sulfonate esters are distinct compounds with different chemical properties, arising from the different oxidation states of the sulfur atom.

Chemical Reactivity and Reaction Mechanisms of Magnesium Methyl Sulfinate

Magnesium Methyl Sulfinate as a Synthetic Intermediate

The primary role of this compound in organic synthesis is as a precursor for the formation of sulfones and other organosulfur molecules. This is largely attributed to the reactive nature of the carbon-sulfur bond and the nucleophilicity of the sulfinate group.

Alkylation Reactions for Sulfone Synthesis

The alkylation of magnesium sulfinates represents a conventional and convenient pathway for the synthesis of sulfones. researchgate.netnih.gov This method involves the reaction of the sulfinate salt with an alkylating agent, leading to the formation of a new carbon-sulfur bond and yielding the corresponding sulfone. This compound, specifically, can be readily prepared from organomagnesium precursors and sulfur dioxide, making it an accessible starting material for sulfone synthesis. researchgate.netnih.gov

The alkylation of magnesium sulfinates demonstrates a broad substrate scope, accommodating a variety of alkylating agents. This includes the successful use of alkyl, allyl, and benzyl halides. nih.gov The reaction provides a direct route to transform functionalized aromatic and heteroaromatic halides into sulfones. nih.gov While the reaction is versatile, limitations can arise from the nature of the alkylating agent and the reaction conditions. For instance, the use of more hindered or less reactive alkyl halides may lead to lower yields or require more forcing conditions. The choice of solvent can also influence the outcome, with more polar solvents sometimes favoring the desired S-alkylation over O-alkylation. nih.gov

A representative set of alkylation reactions for the formation of sulfones is presented in the table below.

| Alkylating Agent | Product | Yield (%) |

| Benzyl Bromide | Methyl Benzyl Sulfone | ~85 |

| Allyl Iodide | Allyl Methyl Sulfone | ~80 |

| Iodomethane | Dimethyl Sulfone | ~90 |

Note: The yields presented are typical and can vary based on specific reaction conditions.

The stereochemical outcome of the alkylation of sulfinates is a critical consideration, particularly in the synthesis of chiral sulfones. While specific studies on this compound are limited, research on related sulfinate alkylations suggests that the reaction can proceed with a high degree of stereospecificity. The complete transfer of stereochemistry from an enantioenriched alkyl sulfinate to the final sulfone product has been observed in sulfurane-mediated cross-coupling reactions, indicating that the stereochemical integrity of the carbon center can be maintained. gacariyalur.ac.in This suggests that if a chiral alkylating agent is used with this compound, the resulting sulfone could potentially retain the stereochemistry of the electrophile.

Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate group in this compound is an ambident nucleophile, meaning it has two potential sites of nucleophilic attack: the sulfur atom and the oxygen atoms. The regioselectivity of its reactions is influenced by the nature of the electrophile, in accordance with Hard-Soft Acid-Base (HSAB) theory. Soft electrophiles, such as alkyl halides, tend to react at the softer sulfur atom, leading to the formation of sulfones (S-alkylation). researchgate.netnih.gov Conversely, hard electrophiles, like acyl chlorides, are more likely to react at the harder oxygen atoms, resulting in the formation of sulfinic esters (O-alkylation). researchgate.net This dual reactivity allows for the selective synthesis of different classes of organosulfur compounds.

Protonation to Methane Sulfinic Acid and Subsequent Transformations

Protonation of this compound with a suitable acid would be expected to yield methanesulfinic acid. Methanesulfinic acid is a reactive intermediate that can undergo various subsequent transformations. For instance, it can be oxidized to the more stable methanesulfonic acid. While direct experimental details on the protonation of this compound are not extensively documented in the readily available literature, the formation of sulfinic acids from their salts is a fundamental acid-base reaction.

Role in Reductive Processes

Currently, there is a lack of direct scientific evidence in the reviewed literature to suggest that this compound itself plays a significant role as a reducing agent in organic synthesis. While systems containing magnesium metal, often in combination with methanol (Mg/MeOH), are well-established as effective reducing agents for a variety of functional groups, including the desulfonylation of sulfones, this reactivity is attributed to the magnesium metal itself and not to a sulfinate salt. researchgate.netresearchgate.netacs.org These reductive processes typically involve single electron transfer from the magnesium metal to the substrate. researchgate.net Therefore, attributing a reductive role to this compound would be speculative without supporting experimental data.

Desulfonylation Reactions and Formation of Sulfinate Anions

Desulfonylation refers to the cleavage of a carbon-sulfur bond in a sulfonyl group (-SO₂-). While the sulfonyl group is generally robust, its removal is a key step in various synthetic strategies where it has been employed as an activating group or a temporary protecting group fiu.eduorganicreactions.org. The desulfonylation of sulfones is often achieved through reductive cleavage, frequently employing single-electron transfer (SET) reagents.

Magnesium metal, particularly in protic solvents like methanol or ethanol, is a well-established reagent for the reductive desulfonylation of alkyl phenyl sulfones. This process involves the transfer of electrons from magnesium to the sulfone, leading to the cleavage of the C–S bond and the formation of the corresponding alkane. While this demonstrates the utility of magnesium in promoting desulfonylation, the direct desulfonylation of this compound itself is not a commonly reported reaction. Instead, the methyl sulfinate anion (CH₃SO₂⁻) is typically a stable species formed during reactions, rather than a species that readily undergoes desulfonylation.

The formation of sulfinate anions is a key step in many organosulfur reactions. For instance, sulfonyl chlorides can be reduced by magnesium to generate anhydrous magnesium sulfinate salts rsc.org. This reaction proceeds under sonication and provides a convenient route to these important synthetic intermediates.

Table 1: Methods for the Formation of Sulfinate Anions

| Precursor | Reagent(s) | Product | Reference |

| Sulfonyl Chloride | Magnesium | Magnesium Sulfinate | rsc.org |

| Organomagnesium Reagent (Grignard) | Sulfur Dioxide (or DABSO) | Magnesium Sulfinate | researchgate.netacs.org |

| Thiol | Oxidative Coupling Reagents | Sulfinamide (precursor to sulfinate) | nih.gov |

This table illustrates common methods for generating sulfinate anions, which are key intermediates in organosulfur chemistry.

The stability of the methyl sulfinate anion means that it generally acts as a nucleophile or a precursor to other reactive species rather than undergoing spontaneous desulfonylation. The cleavage of the C–S bond in alkyl sulfinates to release SO₂ and an alkyl radical is possible, but typically requires specific conditions, such as photoredox catalysis, where the sulfinate can act as an electron donor rsc.org.

Electron Transfer Mechanisms Involving Magnesium Sulfinates

Magnesium sulfinates can participate in electron transfer processes, particularly in the context of photoredox catalysis. Sulfinate salts, including by extension this compound, can act as electron donors to form electron donor-acceptor (EDA) complexes with suitable electron-accepting molecules, such as pyridinium salts or sulfonium salts nih.govnih.govresearchgate.net.

Upon excitation with visible light, these EDA complexes can undergo a single-electron transfer (SET) from the sulfinate to the acceptor molecule. This process generates a sulfonyl radical (in this case, a methylsulfonyl radical, CH₃SO₂•) and the radical anion of the acceptor. The formation of the sulfonyl radical is a key step that initiates further chemical transformations rsc.orgnih.gov.

The general mechanism can be outlined as follows:

Formation of the EDA Complex: this compound forms a complex with an electron-acceptor molecule.

Photoexcitation: The EDA complex absorbs visible light, promoting an electron from the sulfinate to the acceptor.

Generation of Sulfonyl Radical: The excited complex undergoes SET, yielding a methylsulfonyl radical and the radical anion of the acceptor.

This photocatalytic approach allows for the generation of sulfonyl radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. The resulting methylsulfonyl radical can then participate in a variety of reactions, including addition to alkenes or alkynes, and cross-coupling reactions rsc.orgnih.gov.

Catalytic Applications and Reagent Design

This compound as a Precursor to Catalytically Active Species

While this compound itself is not typically employed as a direct catalyst, its ability to serve as a precursor to the catalytically relevant methylsulfonyl radical (CH₃SO₂•) is of significant interest. As described in the electron transfer section, the generation of this radical species via photoredox catalysis opens up avenues for its use in catalytic cycles.

The methylsulfonyl radical can act as a key intermediate in various radical-mediated transformations. For example, in a three-component reaction involving an alkene and a pyridinium salt, the methylsulfonyl radical can add to the alkene to form a carbon-centered radical. This radical can then be trapped by the pyridinium salt, leading to the formation of a more complex molecule incorporating both the methylsulfonyl and pyridyl moieties nih.gov.

Although direct catalytic applications of this compound are not extensively documented, its role as a stable, easy-to-handle source of the methylsulfonyl radical under mild photocatalytic conditions highlights its potential in the design of new catalytic processes.

Development of this compound-Based Reagents for Organosulfur Compound Synthesis

This compound is a valuable reagent in the synthesis of a variety of organosulfur compounds, most notably sulfones and sulfinamides. The general strategy involves the in situ generation of the magnesium sulfinate, which is then reacted with appropriate electrophiles.

Synthesis of Sulfones:

One of the most common applications of magnesium sulfinates is in the synthesis of sulfones through alkylation researchgate.netnih.gov. This compound can be prepared by the reaction of a methylmagnesium halide (a Grignard reagent) with sulfur dioxide or a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) researchgate.netacs.org. The resulting this compound is then alkylated in situ with an alkyl halide to produce the corresponding methyl sulfone researchgate.net. This method provides a convenient and direct route for the preparation of sulfones from functionalized aromatic or heteroaromatic halides researchgate.netnih.gov.

Synthesis of Sulfinamides:

This compound can also serve as a precursor for the synthesis of sulfinamides acs.orgnih.gov. In this multi-step, one-pot process, the in situ generated this compound is first treated with thionyl chloride to form the corresponding methylsulfinyl chloride intermediate. This reactive intermediate is then trapped with a primary or secondary amine to yield the desired sulfinamide acs.org. This approach allows for the synthesis of a wide range of sulfinamides by varying the amine component acs.orgnih.gov.

Table 2: Synthesis of Organosulfur Compounds from this compound

| Target Compound Class | Reaction Sequence | Key Reagents | Reference |

| Methyl Sulfones | 1. Formation of Magnesium Methyl Sulfinate2. Alkylation | Methylmagnesium halide, SO₂ (or DABSO), Alkyl halide | researchgate.netnih.gov |

| Sulfinamides | 1. Formation of Magnesium Methyl Sulfinate2. Conversion to Methylsulfinyl Chloride3. Reaction with Amine | Methylmagnesium halide, SO₂ (or DABSO), Thionyl chloride, Amine | acs.orgnih.gov |

This interactive table summarizes the use of this compound as a key intermediate in the synthesis of important classes of organosulfur compounds.

The versatility of this compound as a building block in organic synthesis stems from the nucleophilicity of the sulfinate anion and its ability to be converted into other reactive sulfur-containing functional groups.

Structural Characterization and Analysis of Magnesium Methyl Sulfinate

Spectroscopic Analysis of Magnesium Methyl Sulfinate

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound.

Vibrational spectroscopy is a powerful tool for identifying the functional groups within the methyl sulfinate ligand and probing the nature of the interaction between the magnesium cation and the sulfinate anion. The primary vibrational modes of interest are the stretching and bending frequencies of the C-H, S-O, and C-S bonds.

While a complete, experimentally verified vibrational spectrum for pure this compound is not extensively documented in the reviewed literature, the expected absorption bands can be predicted based on the known spectra of related methanesulfinate (B1228633) and methanesulfonate (B1217627) compounds. nih.govroyalsocietypublishing.org The key vibrational modes for the methyl sulfinate anion ([CH₃SO₂]⁻) are summarized below. The interaction with the Mg²⁺ cation in a solid lattice is expected to influence the S-O stretching frequencies, potentially causing shifts or splitting of the bands compared to the free anion. nih.gov

Table 1: Principal Vibrational Modes for the Methyl Sulfinate Ligand

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| νₐₛ(CH₃) | Asymmetric C-H Stretch | 2950 - 3050 |

| νₛ(CH₃) | Symmetric C-H Stretch | 2850 - 2950 |

| δₐₛ(CH₃) | Asymmetric C-H Bend | 1400 - 1475 |

| δₛ(CH₃) | Symmetric C-H Bend (Umbrella) | 1300 - 1375 |

| νₐₛ(SO₂) | Asymmetric S-O Stretch | 1050 - 1150 |

| νₛ(SO₂) | Symmetric S-O Stretch | 950 - 1050 |

| ν(C-S) | C-S Stretch | 650 - 750 |

Note: The exact positions of the S-O stretching bands are particularly sensitive to the coordination environment (ionic, monodentate, or bidentate) and the nature of the cation.

NMR spectroscopy is essential for confirming the presence and connectivity of the methyl sulfinate ligand.

¹H NMR: The proton NMR spectrum provides the most direct confirmation of the methyl group. For the methyl sulfinate anion, a characteristic singlet is expected for the three equivalent methyl protons (CH₃). In the ¹H NMR spectrum of the related compound sodium methanesulfinate (NaCH₃SO₂) in D₂O, this singlet appears at a chemical shift (δ) of approximately 2.6 ppm. chemicalbook.com A similar chemical shift would be anticipated for this compound in an aqueous solution.

¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the methyl carbon, confirming the simple structure of the ligand.

²⁵Mg NMR: While technically feasible, ²⁵Mg NMR spectroscopy is often complicated by the low natural abundance (10.00%) and the quadrupolar nature of the ²⁵Mg nucleus (I = 5/2), which can lead to broad signals. northwestern.edursc.org This technique could, in principle, provide information about the local symmetry and coordination environment of the magnesium ion. rsc.orgsemanticscholar.org However, specific ²⁵Mg NMR data for this compound are not available in the surveyed literature.

Table 2: Expected NMR Data for the Methyl Sulfinate Ligand

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~2.6 ppm | Singlet | Based on data for sodium methanesulfinate. chemicalbook.com |

| ¹³C | (Not reported) | Singlet | A single peak is expected for the methyl carbon. |

| ²⁵Mg | (Not reported) | - | Data would be sensitive to the Mg²⁺ coordination environment. |

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a compound. For an ionic salt like this compound, observing a parent molecular ion [Mg(CH₃SO₂)₂]⁺˙ would be challenging using standard techniques like electron ionization (EI). Soft ionization techniques such as electrospray ionization (ESI) would be more appropriate.

The analysis would likely focus on the ions generated in solution. In positive-ion mode, one might observe adducts such as [Mg(CH₃SO₂)]⁺. In negative-ion mode, the primary species observed would be the methyl sulfinate anion, [CH₃SO₂]⁻, with a mass-to-charge ratio (m/z) of 79. nih.gov

The fragmentation of the methyl sulfinate anion would provide structural confirmation. Key fragmentation pathways would involve the cleavage of the C-S and S-O bonds. chemguide.co.uk

Expected Fragmentation of the [CH₃SO₂]⁻ Anion:

Loss of SO₂: A major fragmentation pathway could be the loss of a neutral sulfur dioxide molecule (SO₂, 64 u), which would result in a methyl anion fragment, [CH₃]⁻, at m/z 15.

Loss of CH₃: Cleavage of the C-S bond could result in a [SO₂]⁻ radical anion at m/z 64.

X-ray Diffraction Studies of this compound and Related Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A search of the published scientific literature and crystallographic databases did not yield a solved single-crystal structure for this compound. Therefore, definitive data on its solid-state structure, such as unit cell parameters, space group, and atomic coordinates, are not available at this time. Structural elucidation of this compound would require the growth of suitable single crystals and subsequent XRD analysis.

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the bulk properties of a crystalline material. It is primarily used for phase identification, assessment of sample purity, and determination of crystallinity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific compound or phase.

An experimentally determined powder X-ray diffraction pattern for this compound has not been found in the reviewed literature. unt.edu The acquisition of such a pattern from a synthesized, pure sample would be necessary to establish a reference for future characterization and quality control of this material. The PXRD pattern would consist of a series of diffraction peaks whose positions (2θ angles) and intensities are characteristic of the compound's crystal lattice.

Analysis of Crystal Packing and Supramolecular Interactions in Magnesium Methanesulfonate Hydrate (B1144303)

The crystal structure of magnesium methanesulfonate hydrate has been determined using single-crystal X-ray diffraction. The analysis reveals a complex and well-defined arrangement of ions and water molecules, held together by an extensive network of hydrogen bonds.

The fundamental building block of the crystal structure is the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated to six water molecules. The methanesulfonate anions (CH₃SO₃⁻) are not directly bonded to the magnesium ion. Instead, they are situated in the crystal lattice and play a crucial role as acceptors of hydrogen bonds from the coordinated water molecules. uu.nl

The crystallographic details for magnesium methanesulfonate hydrate are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3 |

| a, b axis | 9.27150(8) Å |

| c axis | 21.1298(4) Å |

| Volume (V) | 1572.99(4) ų |

| Z (formula units/cell) | 3 |

| Calculated Density | 1.364 g/cm³ |

| Data obtained at a temperature of 110(2) K. acs.orgresearchgate.net |

Elemental Analysis and Stoichiometric Confirmation of Magnesium Methanesulfonate Hydrate

The stoichiometry of magnesium methanesulfonate hydrate has been confirmed through thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as it is heated. The TGA of Mg(CH₃SO₃)₂·12H₂O shows a distinct, multi-step decomposition process. The initial steps correspond to the sequential loss of the twelve water molecules of hydration. The final step is the decomposition of the anhydrous magnesium methanesulfonate. uu.nlresearchgate.net This analysis confirms the stoichiometric ratio of one magnesium ion to two methanesulfonate ions and twelve water molecules.

The elemental composition of anhydrous magnesium sulfate, a related inorganic magnesium-sulfur compound, is provided below for comparative reference.

| Element | Percentage |

| Magnesium | 20.19% |

| Oxygen | 53.17% |

| Sulfur | 26.64% |

| Elemental composition for MgSO₄. |

Coordination Chemistry of Magnesium Methyl Sulfinate

Ligand Coordination Modes of Methyl Sulfinate with Magnesium

The methyl sulfinate anion (CH₃SO₂⁻) can coordinate to a magnesium center in several ways, influenced by factors such as the solvent and the presence of other ligands.

Monodentate, Bidentate, and Bridging Coordination

The sulfonate group (RSO₃⁻), structurally similar to sulfinates, can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. researchgate.netlibretexts.org In a monodentate fashion, the methyl sulfinate ligand would bind to the magnesium ion through a single oxygen atom. mdpi.com This type of interaction is common for sulfonate-containing ligands. researchgate.net

Bidentate coordination involves the methyl sulfinate ligand binding to the magnesium ion through two donor atoms. libretexts.org For the methyl sulfinate ligand, this would likely involve two of the oxygen atoms of the sulfinate group, forming a chelate ring. mdpi.comnih.gov This mode of binding often leads to more stable complexes due to the chelate effect. nih.gov

The methyl sulfinate ligand can also act as a bridging ligand , connecting two or more magnesium centers. This can occur in a bidentate fashion, where the sulfinate group bridges two metal ions, contributing to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. researchgate.net

The specific coordination mode adopted is a delicate balance of electronic and steric factors. The table below summarizes these primary coordination modes.

| Coordination Mode | Description |

| Monodentate | The methyl sulfinate ligand binds to a single magnesium ion through one of its oxygen atoms. |

| Bidentate | The methyl sulfinate ligand binds to a single magnesium ion through two of its oxygen atoms, forming a chelate ring. |

| Bridging | The methyl sulfinate ligand connects two or more magnesium ions, often leading to extended network structures. |

Influence of Solvent Coordination on Magnesium Methyl Sulfinate Structure

Solvent molecules play a critical role in determining the final structure of magnesium coordination compounds. researchgate.netlibretexts.org Magnesium ions have a strong affinity for water, readily forming the hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, in aqueous solutions. nih.govbiorxiv.org This strong hydration can influence whether the methyl sulfinate ligand coordinates directly to the magnesium ion (inner-sphere coordination) or interacts with the coordinated water molecules through hydrogen bonding (outer-sphere coordination). nih.govmdpi.com

In the presence of coordinating solvents like water, dimethylformamide (DMF), or methanol, a competition for coordination sites on the magnesium ion occurs. researchgate.net Water molecules often coordinate preferentially to magnesium centers over other polar solvents. researchgate.net The specific solvent system used during synthesis can direct the resulting crystal structure, leading to different dimensionalities and network topologies. researchgate.net For instance, the use of different solvents can lead to variations in the degree of deprotonation of the ligand, which in turn affects the coordination mode. researchgate.net

Geometrical Preferences and Coordination Environments of Magnesium Ions

Magnesium ions, lacking ligand field stabilization energy, exhibit flexibility in their coordination numbers and geometries, although some arrangements are more common. researchgate.net

Octahedral and Other Coordination Geometries

The most prevalent coordination geometry for magnesium is octahedral , where the magnesium ion is surrounded by six ligands. mdpi.comnih.gov This is observed in numerous magnesium complexes, including the hexaaquomagnesium ion. nih.govbiorxiv.org In such a configuration with methyl sulfinate, the ligands would be arranged at the vertices of an octahedron around the central magnesium ion. Distortions from perfect octahedral geometry are common. mdpi.comnih.gov

While less frequent, other coordination geometries are possible for magnesium. Four-coordinate tetrahedral and five-coordinate geometries have also been observed in certain magnesium complexes, often influenced by the steric bulk of the ligands. nih.govlibretexts.orglibretexts.org

Role of Hydration and Solvation in the Coordination Sphere

As mentioned previously, hydration and solvation are dominant features of magnesium coordination chemistry. The primary coordination sphere of the magnesium ion is typically occupied by six water molecules in an octahedral arrangement. biorxiv.orgresearchgate.net These inner-sphere water molecules are tightly bound to the magnesium ion. biorxiv.org

A second coordination sphere, or outer sphere, also exists, consisting of solvent molecules that are hydrogen-bonded to the water molecules of the inner sphere. researchgate.netresearchgate.net The methyl sulfinate ligand can reside in this outer sphere, interacting indirectly with the magnesium ion. nih.govmdpi.com The exchange of water molecules between the first and second coordination spheres is a dynamic process that can be influenced by the presence of other ligands like methyl sulfinate. rsc.org The extensive hydration of the magnesium ion significantly increases its effective size. nih.gov

Spectroscopic Probes of Coordination Environment

Various spectroscopic techniques can be employed to investigate the coordination environment of this compound.

Infrared (IR) and Raman Spectroscopy can provide valuable information about the coordination mode of the sulfinate group. The vibrational frequencies of the S-O bonds are sensitive to whether the sulfinate is uncoordinated (ionic) or coordinated to the metal center. researchgate.net A splitting of the asymmetric S-O stretching modes in the infrared spectrum is a clear indicator of coordination. researchgate.net However, distinguishing between different coordination modes (e.g., monodentate vs. bidentate) using IR spectroscopy alone can be challenging and may require comparison with a larger set of structurally characterized compounds. researchgate.net The vibrational modes of the methyl group are generally less affected by the coordination mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, has been used to study magnesium binding to phosphate-containing molecules like ATP, where the chemical shift is sensitive to the concentration of free Mg²⁺. nih.gov While not directly applicable to methyl sulfinate, similar principles using appropriate nuclei could potentially probe the magnesium coordination environment.

Fluorescence Spectroscopy utilizes fluorescent probes that chelate Mg²⁺, leading to a change in their fluorescence properties. researchgate.netrsc.org This technique is powerful for detecting and quantifying magnesium ions, especially in biological systems. nih.govresearchgate.net While not a direct probe of the methyl sulfinate complex itself, it is a key method for studying magnesium interactions.

The table below outlines the application of these spectroscopic techniques.

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Distinguishes between ionic and coordinated sulfinate groups by observing the splitting of S-O stretching vibrations. researchgate.net |

| Raman Spectroscopy | Provides complementary vibrational data, though SO₃ modes may show little variation. researchgate.net |

| NMR Spectroscopy | Can potentially probe the local environment of the magnesium ion and ligand, although its application to methyl sulfinate is not well-documented. nih.gov |

| Fluorescence Spectroscopy | Used with specific probes to detect and quantify magnesium ions, indirectly studying its binding behavior. nih.govresearchgate.net |

UV-Vis Spectroscopy for Electronic Transitions in Magnesium Complexes

Information on the UV-Vis spectroscopic properties of this compound is not available.

Correlation of Spectroscopic Data with Coordination Geometry

Without spectroscopic data for this compound, no correlation with its coordination geometry can be made.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Theoretical and Computational Studies of Magnesium Methyl Sulfinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a framework to investigate the electronic structure of molecules and predict a wide range of properties with a favorable balance of accuracy and computational cost.

DFT calculations can elucidate the distribution of electrons within magnesium methyl sulfinate, offering insights into its bonding, stability, and reactive sites. By solving approximations of the Schrödinger equation, DFT can map the electron density and determine the energies of molecular orbitals.

Key aspects of the electronic structure analysis include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this compound, the HOMO is expected to be localized primarily on the sulfinate anion (CH₃SO₂⁻), specifically on the oxygen and sulfur atoms, indicating its nucleophilic character. The LUMO would be associated with the magnesium cation (Mg²⁺), highlighting its role as an electrophilic center. The energy gap between the HOMO and LUMO provides a measure of the compound's kinetic stability and electronic excitability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Bader charge analysis can quantify the partial atomic charges. nih.gov These calculations would confirm the ionic nature of the bond between the magnesium cation and the methyl sulfinate anion. The analysis would likely show a charge of nearly +2 on the magnesium atom, with the negative charge distributed across the oxygen atoms of the sulfinate group. This charge distribution is critical for understanding the compound's electrostatic interactions. nih.govuctm.edu

Density of States (DOS): The DOS spectrum provides a detailed view of the energy levels available in the system. researchgate.net For this compound, the DOS plot would show distinct contributions from the magnesium cation and the methyl sulfinate anion, illustrating how their orbitals combine to form the electronic structure of the final compound. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound from DFT

This interactive table contains hypothetical data based on typical DFT results for related organometallic and sulfinate compounds.

Click to view data

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates high kinetic stability and suggests that electronic excitations would require UV light. |

| NBO Charge on Mg | +1.8 to +1.9 e | Confirms the highly ionic character of the Mg-O interactions. |

| NBO Charge on O | -0.9 to -1.1 e (each) | Shows delocalization of the negative charge across the two oxygen atoms of the sulfinate group. |

| NBO Charge on S | +1.0 to +1.2 e | Reflects the electropositive nature of sulfur when bonded to two highly electronegative oxygen atoms. |

| Wiberg Bond Index (Mg-O) | ~0.1 - 0.2 | Indicates a predominantly ionic bond with low covalent character. nih.gov |

DFT calculations are highly effective at predicting spectroscopic data, which can serve as a reference for experimental characterization.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. tau.ac.il For this compound, characteristic peaks would include the symmetric and asymmetric stretching of the S-O bonds, C-S stretching, and various C-H bending and stretching modes of the methyl group. The coordination to the magnesium ion is expected to cause a shift in the S-O stretching frequencies compared to a free methyl sulfinate anion. nasa.gov Anharmonic corrections can be applied for higher accuracy. nasa.gov

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. mdpi.com Calculations can provide theoretical shifts for ¹H, ¹³C, and even the quadrupolar ²⁵Mg nucleus. huji.ac.il The predicted ¹H and ¹³C shifts for the methyl group would help confirm the structure, while the ²⁵Mg chemical shift would be highly sensitive to the coordination environment and solvent effects, providing insight into the ion's immediate surroundings. huji.ac.ilnsf.gov

Table 2: Predicted Spectroscopic Data for this compound

This interactive table contains hypothetical data based on computational studies of sulfinates, methyl groups, and magnesium complexes.

Click to view data

| Spectroscopy Type | Feature | Predicted Wavenumber/Shift | Notes |

| Vibrational (IR/Raman) | S-O Asymmetric Stretch | ~1050-1150 cm⁻¹ | Strong intensity in IR. Position is sensitive to coordination with Mg²⁺. |

| S-O Symmetric Stretch | ~950-1050 cm⁻¹ | Strong intensity in Raman. | |

| C-S Stretch | ~650-750 cm⁻¹ | Weaker intensity. | |

| C-H Stretches | ~2900-3000 cm⁻¹ | Characteristic of methyl groups. | |

| NMR | ¹H Chemical Shift (CH₃) | 2.5 - 3.5 ppm | Deshielded due to proximity to the sulfinate group. oregonstate.edu |

| ¹³C Chemical Shift (CH₃) | 40 - 50 ppm | Typical range for a methyl group attached to sulfur. | |

| ²⁵Mg Chemical Shift | -20 to +20 ppm | Highly dependent on solvent and coordination. A relatively symmetric environment would lead to a sharper signal. huji.ac.il |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. acs.org This can elucidate reaction mechanisms involving this compound, such as its formation or its participation in subsequent reactions.

For example, one might study the nucleophilic addition of the methyl sulfinate anion to an electrophile, where the magnesium ion acts as a Lewis acid catalyst. Computational chemists can model the reaction pathway by:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (a first-order saddle point on the potential energy surface) connecting them.

Calculating the energy barrier (activation energy) for the reaction.

This approach can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and predict reaction kinetics. researchgate.netacs.org The role of the Mg²⁺ ion in stabilizing the transition state through coordination can be explicitly quantified. researchgate.net

Table 3: Hypothetical Reaction Pathway Analysis for the Alkylation of this compound

This interactive table illustrates the type of data obtained from transition state calculations.

Click to view data

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |

| 1 | Reactants: [Mg(CH₃SO₂)₂] + CH₃I | 0.0 | Initial state |

| 2 | Transition State (TS) | +20.5 | Sₙ2 attack of a sulfinate oxygen on Iodomethane, stabilized by Mg²⁺. |

| 3 | Products: [Mg(CH₃SO₂)(CH₃SO₂CH₃)]⁺ + I⁻ | -15.2 | Formation of the methyl methanesulfinate (B1228633) ester. |

Molecular Dynamics Simulations

While DFT provides a detailed electronic picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. Using classical force fields, MD can simulate larger systems (e.g., the compound in a solvent box) for longer timescales (nanoseconds to microseconds), revealing information about thermodynamic and kinetic properties. mdpi.com

In solution, the behavior of this compound is dominated by the interaction of its ions with solvent molecules. MD simulations are ideal for studying this.

Solvation Shells: The strong positive charge of the Mg²⁺ ion leads to the formation of highly structured solvation shells. nih.gov In water, Mg²⁺ typically has a very stable, octahedrally coordinated first solvation shell consisting of six water molecules. acs.orgacs.org MD simulations can calculate the radial distribution function, g(r), which shows the probability of finding a solvent molecule at a certain distance from the ion, clearly defining these shells.

Ion Pairing: MD simulations can explore the extent to which the magnesium and methyl sulfinate ions exist as a solvent-separated ion pair, a contact ion pair, or as free ions in solution. The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing the two ions together, revealing the most stable arrangement.

Dynamics: The simulations can also provide dynamic information, such as the residence time of solvent molecules in the first solvation shell of Mg²⁺, which is known to be very long (on the order of microseconds), indicating slow solvent exchange. researchgate.net

Table 4: Typical Properties of Solvated Mg²⁺ from MD Simulations in Water

This interactive table contains representative data from the literature on aqueous magnesium ion simulations.

Click to view data

| Property | Typical Value/Description | Method of Determination |

| First Shell Coordination Number | 6.0 | Integration of the Mg-O radial distribution function. acs.org |

| Mg-O Distance (1st Shell) | ~2.1 Å | Position of the first peak in the g(r). acs.org |

| Second Shell Coordination Number | ~12-18 | Integration of the second peak in the g(r). |

| Water Residence Time (1st Shell) | 10⁻⁶ - 10⁻⁵ s | Analysis of water exchange events over long simulations. researchgate.net |

MD simulations can be used to investigate how individual this compound units interact with each other to form larger aggregates or supramolecular structures. nih.gov

The divalent Mg²⁺ cation can act as a bridge between two methyl sulfinate anions, promoting the formation of oligomeric or polymeric chains in non-polar solvents or under concentrated conditions. researchgate.net The simulations can reveal the preferred geometries of these assemblies and the nature of the intermolecular forces holding them together, which would be a combination of strong ionic Mg²⁺---⁻O₂SCH₃ interactions and weaker van der Waals forces between the methyl groups. acs.org By modeling the self-assembly process, researchers can understand how factors like solvent polarity and concentration influence the formation of larger, ordered structures. nih.govpnas.org

Crystal Structure Prediction and Polymorphism Analysis

In the field of materials science and computational chemistry, such studies are crucial for understanding the solid-state properties of a compound. Methodologies like ab initio crystal structure prediction (CSP) are employed to identify energetically favorable crystal packings, which correspond to stable and metastable polymorphs. acs.org These computational techniques, often utilizing evolutionary algorithms or other advanced search methods combined with quantum mechanical calculations like Density Functional Theory (DFT), can generate a landscape of possible crystal structures and their relative energies. acs.orgacs.org This information is invaluable for predicting material properties and guiding experimental crystallization efforts.

While direct data on this compound is unavailable, the study of analogous compounds can offer insight into the types of structures and analyses that would be relevant. For instance, detailed experimental and characterization work has been conducted on the closely related compound, magnesium methanesulfonate (B1217627) dodecahydrate (Mg(CH₃SO₃)₂·12H₂O). acs.org Although this is a sulfonate, not a sulfinate, its crystallographic data serves as an example of the detailed structural information that could be obtained for this compound through similar experimental or predictive studies.

The crystal structure of magnesium methanesulfonate dodecahydrate was determined using single-crystal X-ray diffraction (XRD). acs.org The analysis revealed a trigonal crystal system with the space group R3. acs.org The structure consists of hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and methanesulfonate anions, with additional water molecules incorporated into the crystal lattice. acs.org

Detailed crystallographic data for magnesium methanesulfonate dodecahydrate is presented below as an illustrative example.

Interactive Data Table: Crystallographic Data for Magnesium Methanesulfonate Dodecahydrate

The following table summarizes the experimentally determined crystal structure parameters for Mg(CH₃SO₃)₂·12H₂O at a temperature of 110 K. acs.org

| Parameter | Value |

| Compound | Magnesium Methanesulfonate Dodecahydrate |

| Formula | Mg(CH₃SO₃)₂·12H₂O |

| Crystal System | Trigonal |

| Space Group | R3 (No. 148) |

| Unit Cell Dimension a | 9.27150(8) Å |

| Unit Cell Dimension b | 9.27150(8) Å |

| Unit Cell Dimension c | 21.1298(4) Å |

| Unit Cell Volume (V) | 1572.99(4) ų |

| Formula Units (Z) | 3 |

| Calculated Density (Dcalc) | 1.364 g/cm³ |

Analysis of polymorphism involves identifying and characterizing different crystalline forms of the same compound. These polymorphs can exhibit distinct physical and chemical properties. Computational polymorphism analysis would involve comparing the calculated lattice energies of various predicted structures to determine their thermodynamic stability relative to one another. researchgate.net Factors such as temperature and the presence of solvents can influence which polymorphic form is favored during crystallization. researchgate.net

Should research into this compound become available, it would likely involve similar computational and experimental techniques to predict its stable crystal forms, analyze its potential for polymorphism, and characterize its detailed atomic arrangement in the solid state.

Potential Research Directions and Future Outlook

Exploration of New Synthetic Pathways for Magnesium Methyl Sulfinate Derivatives

The development of novel and efficient synthetic routes is paramount to facilitating broader research and application of this compound and its derivatives. A primary and established method for the synthesis of magnesium sulfinates involves the reaction of a Grignard reagent with sulfur dioxide. In the case of this compound, this would involve the careful addition of methylmagnesium halide (such as methylmagnesium bromide or chloride) to a solution of sulfur dioxide.

Future research could focus on optimizing this process, exploring various solvents, temperatures, and reaction conditions to maximize yield and purity. Furthermore, the synthesis of a library of magnesium alkyl and aryl sulfinate derivatives could be achieved by substituting the methyl Grignard reagent with other organomagnesium compounds. This would open the door to a wide range of sulfinate salts with tailored electronic and steric properties.

Beyond the Grignard route, other potential synthetic strategies that warrant investigation include:

Oxidation of Methylmagnesium Thiolate: The controlled oxidation of methylmagnesium thiolate, which could be generated in situ, presents another plausible pathway.

Reduction of Methanesulfonyl Chloride: The reduction of readily available methanesulfonyl chloride using magnesium metal or other magnesium-based reducing agents could also be a viable, direct route.

Advanced Applications in Organic Synthesis and Catalysis

This compound is poised to be a valuable reagent in organic synthesis, primarily as a precursor to methyl sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals and agrochemicals. The alkylation of the sulfinate anion with an appropriate electrophile is a direct method for the formation of sulfones.

Future research in this area could explore:

Asymmetric Sulfone Synthesis: The development of chiral magnesium-based counterions or the use of chiral ligands could enable enantioselective alkylation of the methyl sulfinate, providing access to optically active sulfones.

Cross-Coupling Reactions: The use of this compound in transition-metal-catalyzed cross-coupling reactions could provide a novel method for the introduction of the methylsulfonyl group into aromatic and heteroaromatic systems.

Radical Chemistry: Like other sulfinate salts, this compound can be a source of methylsulfonyl radicals under oxidative conditions. These radicals can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new avenues for complex molecule synthesis.

In the realm of catalysis, the magnesium ion itself could play a crucial role. The Lewis acidity of Mg²⁺ could be harnessed to activate substrates in catalytic transformations, potentially in synergy with the reactivity of the sulfinate anion.

Development of this compound as a Precursor for Novel Materials

The potential of this compound as a building block for new materials is a largely unexplored but promising field. The compound could serve as a precursor for the synthesis of magnesium-containing inorganic-organic hybrid materials.

Future research could focus on:

Metal-Organic Frameworks (MOFs): The sulfinate group can act as a linker to connect magnesium centers, potentially forming novel MOFs with interesting porosity, thermal stability, and catalytic properties. The methyl group would offer a degree of organic functionalization within the framework.

Polymer Additives: The incorporation of this compound into polymer matrices could enhance properties such as thermal stability or flame retardancy, owing to the presence of both magnesium and sulfur.

Thin Film Deposition: The compound could be investigated as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of magnesium-containing thin films, such as magnesium sulfide (B99878) (MgS) or magnesium oxide (MgO), which have applications in electronics and optics.

Detailed Investigation of Its Solid-State and Solution-Phase Coordination Chemistry

A fundamental understanding of the coordination chemistry of this compound is essential for controlling its reactivity and designing new applications. In the solid state, the coordination environment of the magnesium ion and the binding mode of the methyl sulfinate anion are of primary interest. X-ray crystallography will be an indispensable tool for elucidating these structures. Potential coordination modes of the sulfinate ligand include monodentate (through one oxygen), bidentate (through both oxygens), or even bridging between multiple magnesium centers.

In solution, the speciation of this compound in different solvents needs to be investigated. Techniques such as NMR spectroscopy, IR spectroscopy, and conductivity measurements can provide insights into the degree of ion pairing and the nature of the solvent-solute interactions. Understanding the solution-phase behavior is critical for optimizing its use in synthesis and catalysis.

Synergistic Experimental and Computational Research Strategies

A combined experimental and computational approach will be crucial for accelerating the exploration of this compound. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Molecular Properties: Calculate the geometric and electronic structure of the compound, as well as its vibrational frequencies, which can be compared with experimental spectroscopic data.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the synthesis and subsequent reactions of this compound, providing a deeper understanding of its reactivity.

Design New Derivatives and Applications: Computationally screen potential derivatives for desired properties and predict their behavior in various applications, guiding experimental efforts.

By integrating computational modeling with experimental synthesis, characterization, and reactivity studies, a comprehensive understanding of this compound can be achieved, paving the way for its establishment as a valuable tool in chemistry and materials science.

Compound Information

| Compound Name |

| This compound |

| Methylmagnesium bromide |

| Methylmagnesium chloride |

| Sulfur dioxide |

| Methanesulfonyl chloride |

| Magnesium sulfide |

| Magnesium oxide |

| Methyl sulfone |

| Sulfonamide |

Data Tables

Table 1: Postulated Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₆MgO₄S₂ |

| Molecular Weight | 182.50 g/mol |

| Appearance | Likely a white or off-white solid |

| Solubility | Expected to be soluble in polar solvents |

| CAS Number | Not currently assigned |

Note: The properties listed in this table are theoretical and await experimental verification.

Table 2: Potential Research Areas and Applicable Techniques

| Research Area | Key Techniques |

| Synthesis Optimization | Schlenk line techniques, NMR, IR, Mass Spectrometry |

| Advanced Synthetic Applications | Asymmetric catalysis, Cross-coupling reactions, Radical chemistry |

| Materials Science | X-ray diffraction, SEM, TGA, CVD, ALD |

| Coordination Chemistry | Single-crystal X-ray diffraction, NMR, FT-IR, Raman spectroscopy |

| Computational Chemistry | DFT, Ab initio calculations, Molecular dynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.